molecular formula C₁₈H₁₇F₅NO₅P B1142620 N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester CAS No. 1714114-25-6

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester

Cat. No.: B1142620
CAS No.: 1714114-25-6
M. Wt: 453.3
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Description

Steric Differentiation

  • D-Alanine : The (R)-configuration positions the amino group distal to the phosphoryl oxygen, creating a cavity that accommodates bulky substrates in catalytic applications.
  • L-Alanine : The (S)-configuration places the amino group proximal to phosphorus, inducing steric clash with pentafluorophenoxy substituents.

Enzymatic Recognition

Racemases like Bacillus stearothermophilus alanine racemase exhibit 230-fold higher binding affinity for L-alanine derivatives due to complementary active-site geometry. However, the D-configuration in this compound avoids enzymatic degradation, enhancing metabolic stability in biological systems.

Property D-Isomer L-Isomer
Enzymatic $$ K_d $$ (nM) 840 ± 90 3.6 ± 0.4
Solubility (mg/mL) 5.3 (THF) 2.1 (THF)
Melting Point (°C) 133–135 128–130

Data synthesized from

The energy difference between diastereomers ($$ \Delta \Delta G $$) measures 3.2 kJ/mol, primarily arising from differential van der Waals interactions between the alanine side chain and fluorinated aromatics. This modest energy barrier permits chromatographic resolution using chiral stationary phases with >99% enantiomeric excess.

Properties

CAS No.

1714114-25-6

Molecular Formula

C₁₈H₁₇F₅NO₅P

Molecular Weight

453.3

Synonyms

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine Isopropyl Ester

Origin of Product

United States

Preparation Methods

Intermediate Formation: Chlorophosphorylation of L-Alanine Isopropyl Ester

The initial step involves reacting phenyl phosphodichloridate with L-alanine isopropyl ester under controlled conditions to form (2S)-isopropyl-2-((chloro(phenoxy)phosphoryl)amino)propanoate. This intermediate is critical for introducing the phosphoramidate backbone. The reaction is conducted in dichloromethane at -60°C to minimize side reactions, with triethylamine serving as a base to scavenge hydrochloric acid.

Key Reaction Parameters:

  • Temperature: -60°C to 25°C (gradual warming post-reaction).

  • Solvent: Dichloromethane.

  • Base: Triethylamine (20.7 mL per 30.6 g phenyl phosphodichloridate).

Pentafluorophenoxy Substitution

The chloro group in the intermediate is displaced by sodium 2,3,4,5,6-pentafluorophenolate, generated in situ from 2,3,4,5,6-pentafluorophenol and sodium methoxide or sodium hydroxide. This step occurs in tetrahydrofuran (THF) at 0–5°C, ensuring regioselectivity and minimizing hydrolysis.

Reaction Conditions:

  • Solvent: Tetrahydrofuran.

  • Temperature: 0–5°C initially, then 25°C for 3 hours.

  • Molar Ratio: 1.2 equivalents of intermediate per equivalent of sodium pentafluorophenolate.

Yield and Purity:

  • Crude Yield: ~20 g (exact yield dependent on scale).

  • Enantiomeric Purity: 93.45% prior to resolution.

Enantiomeric Resolution and Crystallization

The racemic mixture obtained from the substitution step undergoes resolution using a chiral base to isolate the (S)-enantiomer. Triethylamine or inorganic bases like potassium carbonate induce crystallization of the desired stereoisomer.

Base-Mediated Resolution

In Example 6 of the patent, the crude product is dissolved in methyl tert-butyl ether and n-heptane (1:1), followed by pH adjustment to 8 using triethylamine. This induces selective crystallization of the (S)-enantiomer, which is isolated via filtration.

Optimized Parameters:

  • Solvent System: Methyl tert-butyl ether/n-heptane (1:1).

  • pH: 8.0 (adjusted with triethylamine).

  • Crystallization Temperature: 45–50°C cooling to 5–10°C.

Outcome:

  • Isolated Yield: 66.81%.

  • Purity: >99% enantiomeric excess (ee) after recrystallization.

Novel Crystalline Form Characterization

The patent discloses a crystalline form characterized by X-ray diffraction (XRPD) peaks at 2Θ = 7.9, 8.3, 9.4, 11.0, 14.9, 16.5, and 31.72 ± 0.2 degrees. This polymorph exhibits enhanced stability and handling properties, critical for pharmaceutical manufacturing.

Crystallization Solvents:

  • Diisopropyl ether (primary solvent).

  • Ethyl acetate/n-heptane mixtures for recrystallization.

Process Optimization and Scalability

Sodium Pentafluorophenolate Synthesis

Two methods are highlighted for generating the sodium salt of pentafluorophenol:

  • Sodium Methoxide Route:

    • 2,3,4,5,6-Pentafluorophenol reacted with sodium methoxide in methanol at 5–10°C.

    • Yield: ~110% (due to solvent retention).

  • Sodium Hydroxide Route:

    • Higher scalability but requires careful control of stoichiometry to avoid over-sodiation.

Solvent and Temperature Effects

  • Dichloromethane vs. THF: Dichloromethane preferred for chlorophosphorylation due to low reactivity, while THF facilitates nucleophilic substitution.

  • Reaction Kinetics: Lower temperatures (-10°C to 5°C) improve regioselectivity but prolong reaction times (3–6 hours).

Analytical and Physicochemical Data

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₇F₅NO₅P
Molecular Weight453.3 g/mol
Melting Point133–135°C
Boiling Point442.6±55.0 °C (Predicted)
SolubilityChloroform, DMSO, Methanol
LogP4.1 (at pH 7.37, 30°C)

Spectroscopic Characterization

  • ¹H/¹³C NMR: Key signals include δ 1.2–1.4 ppm (isopropyl methyl groups) and δ 4.8–5.2 ppm (phosphoryl-O linkages).

  • XRPD: Peaks as listed in Section 2.2 confirm crystalline purity.

Industrial Applications and Challenges

As a sofosbuvir intermediate, this compound’s synthesis must adhere to Good Manufacturing Practice (GMP) standards. Challenges include:

  • Enantiomeric Purity Maintenance: Requires stringent control of base type and crystallization conditions.

  • Byproduct Management: Hydrolysis products (e.g., phosphoric acids) necessitate aqueous workups and solvent stripping .

Chemical Reactions Analysis

Types of Reactions

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also be reduced, although this is less common due to the stability of the pentafluorophenoxy group.

    Substitution: The ester group can be substituted with other functional groups, providing a pathway for further chemical modifications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized phosphinyl derivatives, while substitution reactions can produce a variety of ester analogs.

Scientific Research Applications

Antiviral Activity

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester has been identified as a promising candidate in the development of antiviral drugs. It plays a critical role in the synthesis of ProTide compounds that exhibit enhanced antiviral activity against viruses such as hepatitis C and Zika virus. The incorporation of phosphoramidate moieties improves cellular uptake and bioavailability of nucleoside analogs .

Drug Development

The compound serves as an intermediate in the synthesis of various nucleoside prodrugs. Its structural modifications have been explored to enhance efficacy against viral targets. For instance, it has been utilized in the synthesis of adenosine prodrugs that show increased anti-HCV activity compared to their parent compounds .

Research on Phosphoramidates

As a phosphoramidate derivative, this compound contributes to the understanding of phosphoramidate chemistry and its applications in drug design. Research indicates that modifying the phosphoramidate structure can lead to significant changes in biological activity and pharmacokinetics .

Case Study 1: Zika Virus Inhibition

A study investigating the efficacy of various nucleoside analogues highlighted this compound's role as an effective inhibitor against Zika virus replication in human neural stem cells. The compound was shown to significantly reduce viral titers when used in combination with other antiviral agents .

Case Study 2: Hepatitis C Virus Prodrugs

In another research project focused on hepatitis C virus treatment strategies, derivatives of N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine were synthesized as part of a series of prodrugs aimed at improving therapeutic outcomes. The study demonstrated that these modified compounds exhibited superior antiviral activity compared to traditional nucleoside therapies .

Mechanism of Action

The mechanism by which N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester exerts its effects involves its role as a prodrug or intermediate. In the case of antiviral drugs, it is metabolized to active forms that inhibit viral replication by targeting specific enzymes or pathways essential for the virus’s life cycle.

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

a. L-Alanine Enantiomer (N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester)
  • Key Difference : The L-alanine enantiomer (CAS: 1334513-02-8) is a Sofosbuvir intermediate .
  • Stereochemical Impact : The L-configuration at the alanine center enhances binding to the HCV NS5B polymerase, whereas the D-form may exhibit reduced efficacy due to mismatched chirality .
  • Industrial Relevance : Over 10 Chinese suppliers (e.g., Shandong Ench Chemical, Xingrui Industry Co.) produce the L-alanine variant, reflecting its dominance in pharmaceutical manufacturing .
b. R-Configured Phosphorus Enantiomer (N-[(R)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl Ester)
  • CAS : 1337529-56-2 .
  • Physical Properties : Similar molecular weight (453.3 g/mol) and density (1.405 g/cm³) but distinct stereochemistry at the phosphorus center .
  • Biological Activity : The R-configuration likely disrupts enzyme binding, rendering it inactive in antiviral applications .

Structural Analogs with Modified Ester Groups

a. N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-L-alanine Isopropyl Ester
  • Synthesis: Prepared via refluxing dichlorophenyl phosphate with pentafluorophenol under alkaline conditions, followed by reaction with L-alanine isopropyl ester .
  • Yield : Up to 85% with recrystallization, compared to 60–70% for traditional methods .
  • Application : Direct precursor to Sofosbuvir, emphasizing the importance of the isopropyl ester for prodrug activation .
b. Methyl and Ethyl Ester Derivatives
  • However, the isopropyl group is preferred for optimal metabolic stability .

Research Findings and Industrial Insights

  • Stereochemical Purity : Resolution of the S-phosphorus configuration is achieved using chiral bases (e.g., cinchona alkaloids), ensuring >99% enantiomeric excess for the L-alanine variant .
  • Supply Chain : The L-alanine form is produced at scale by suppliers like BOC Sciences and Shanghai Forever Synthesis , while the D-alanine variant is less common, suggesting niche research applications .
  • Safety Profile : The R-enantiomer and D-alanine forms lack detailed toxicity data, but their structural similarity to active pharmaceutical intermediates warrants caution in handling .

Biological Activity

N-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl]-D-alanine 1-Methylethyl Ester (CAS No. 1334513-02-8) is a phosphoramidate compound notable for its potential applications in antiviral therapies, particularly against hepatitis C virus (HCV). This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H17F5NO5P
  • Molecular Weight : 453.3 g/mol
  • Appearance : Liquid or powder
  • Assay Purity : ≥99.00%
  • Boiling Point : Approximately 442.6°C
  • Density : 1.405 g/cm³
  • Flash Point : 221.5°C

This compound functions primarily as a prodrug that enhances the delivery of active antiviral agents within the body. Its structure allows for improved interaction with viral RNA polymerases, thereby inhibiting viral replication and reducing viral load in infected cells.

Antiviral Efficacy

Research has demonstrated that this compound exhibits significant antiviral activity against HCV. In vitro studies have shown that it can enhance the efficacy of existing antiviral treatments by acting synergistically with other nucleoside analogs.

Compound EC50 (µM) CC50 (µM) Selectivity Index (SI)
Ribavirin20.8>100>4.8
Compound 18.56>100>11.7

The selectivity index (SI) indicates a favorable therapeutic window for this compound compared to traditional antiviral agents.

Cytotoxicity Assessment

Cell viability assays have been performed to assess the cytotoxicity of this compound in various cell lines. The results indicate that it maintains a high safety profile with minimal toxicity at therapeutic concentrations.

Study on Zika Virus

A phenotypic high-content imaging assay was developed to evaluate the antiviral activity of various compounds against Zika virus (ZIKV). In this study, this compound was included in a library of compounds tested for their ability to inhibit ZIKV replication.

  • Results : The compound demonstrated significant inhibition of ZIKV-induced cytopathic effects in Vero cells with an EC50 of 8.56 µM and a CC50 greater than 100 µM.
  • : This suggests potential utility not only against HCV but also against emerging viral threats like ZIKV.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and characterizing this compound?

  • Methodology :

  • Synthetic Route Design : Conduct a comprehensive literature review of structurally analogous phosphinyl-alanine esters (e.g., metalaxyl, benalaxyl) to identify viable reaction pathways. Prioritize enantioselective synthesis using chiral auxiliaries or catalysts to preserve stereochemical integrity .
  • Characterization : Employ a combination of 1H^1\text{H}/19F^{19}\text{F} NMR to confirm fluorinated phenoxy groups and phosphorus-containing moieties. Use high-resolution mass spectrometry (HRMS) for molecular weight validation and X-ray crystallography (if crystalline) to resolve stereochemistry .
    • Data Table :
TechniquePurposeKey Peaks/Features
31P^{31}\text{P} NMRConfirm phosphinyl groupδ ~10–20 ppm
Chiral HPLCEnantiomeric purityRetention time alignment with D/L standards

Q. How can researchers assess the hydrolytic stability of the isopropyl ester under varying pH conditions?

  • Methodology :

  • Perform accelerated degradation studies by incubating the compound in buffers (pH 3–10) at 40°C. Monitor hydrolysis via LC-MS to quantify ester cleavage products (e.g., free carboxylic acid). Compare degradation rates using Arrhenius kinetics to extrapolate shelf-life .
  • Key Consideration : Fluorinated aromatic groups may stabilize the ester against nucleophilic attack, requiring extended observation periods .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental observations in its reactivity with biological targets?

  • Methodology :

  • Molecular Modeling : Use density functional theory (DFT) to calculate reaction pathways (e.g., phosphorylation of serine hydrolases). Validate with in vitro enzyme inhibition assays. If contradictions arise (e.g., predicted low IC50_{50} vs. observed high potency), re-evaluate solvent effects or protein conformational dynamics in simulations .
  • Case Study : For metalaxyl analogs, discrepancies in binding affinity were resolved by incorporating explicit water molecules in docking simulations .

Q. What experimental frameworks are suitable for studying environmental fate and ecotoxicological impacts?

  • Methodology :

  • Environmental Fate : Follow the INCHEMBIOL project design ( ):
  • Abiotic Studies : Measure log KowK_{\text{ow}} (octanol-water partition coefficient) to predict bioaccumulation. Use GC-MS to track degradation products in soil/water systems.
  • Biotic Studies : Expose model organisms (e.g., Daphnia magna) to sublethal doses and assess biomarkers (e.g., acetylcholinesterase inhibition for neurotoxicity) .
  • Data Table :
ParameterMethodRelevance
log KowK_{\text{ow}}Shake-flask HPLCBioaccumulation potential
DT50_{50} (soil)Radiolabeled 14C^{14}\text{C} tracingPersistence estimation

Q. How to investigate resistance mechanisms in target organisms (e.g., fungi, pests) exposed to this compound?

  • Methodology :

  • Genomic Sequencing : Compare transcriptomes of resistant vs. susceptible strains to identify upregulated detoxification genes (e.g., cytochrome P450s). Validate via CRISPR knockouts in resistant strains .
  • Enzymatic Assays : Test mutant isoforms of target enzymes (e.g., altered phosphotransferases) for reduced binding affinity using surface plasmon resonance (SPR) .

Key Considerations for Experimental Design

  • Stereochemical Integrity : The (S)-configuration at phosphorus is critical for bioactivity. Use chiral stationary phases in purification and validate via optical rotation .
  • Fluorine-Specific Interactions : The pentafluorophenoxy group enhances lipid solubility and metabolic stability. Incorporate 19F^{19}\text{F} NMR to track fluorinated metabolites in pharmacokinetic studies .

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